5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H9NO2. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under specific conditions to ensure the formation of the desired isoxazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds
Scientific Research Applications
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-4-isoxazoline: Known for its anti-inflammatory activity.
3,5-Disubstituted-4,5-dihydroisoxazoles: Evaluated for their action on isolated frog heart and other biological activities.
Uniqueness
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties. Its aldehyde group and isoxazole ring make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
109000-39-7 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
InChI Key |
AHYRBJYQJQTTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.